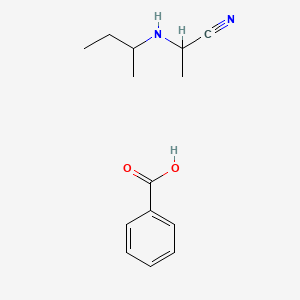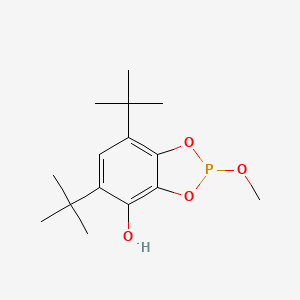
Dimethoxyindanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxyindanone, specifically 5,6-Dimethoxy-1-indanone, is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-indanone typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of 5,6-Dimethoxy-1-indanone can be achieved through a similar aldol condensation process, followed by purification steps such as crystallization and sublimation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups.
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 5,6-Dimethoxy-1-indanone.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted indanone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-1-indanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-1-indanone involves its interaction with molecular targets such as acetylcholinesterase. The compound inhibits the enzyme’s activity, which can lead to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-indanone
- 5-Hydroxy-1-indanone
- 5-Chloro-1-indanone
Comparison
Compared to other indanone derivatives, 5,6-Dimethoxy-1-indanone is unique due to the presence of two methoxy groups, which can influence its reactivity and biological activity. For instance, the methoxy groups can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in neurological applications .
Eigenschaften
CAS-Nummer |
62937-77-3 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2,2-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H12O3/c1-13-11(14-2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
VXIUQBQARXJTPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC2=CC=CC=C2C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)




![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)






